molecular formula C7H6N2OS B122139 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75001-31-9

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B122139
CAS RN: 75001-31-9
M. Wt: 166.2 g/mol
InChI Key: MCWDDAAVFNMHKO-UHFFFAOYSA-N
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Description

The compound 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic molecule that belongs to the class of imidazo[2,1-b]thiazoles. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is known for its presence in compounds with anti-inflammatory, antibacterial, and immunoregulatory properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the construction of the imidazo[2,1-b]thiazole core followed by functionalization at various positions on the ring system. For instance, a series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were synthesized by combining structural features of known anti-inflammatory and immunoregulatory drugs . Another study reported the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, which were characterized by various spectroscopic techniques . The synthesis of related compounds, such as mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, was also achieved, and these compounds were found to release methimazole upon hydrolysis .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was determined by X-ray crystallography, revealing its crystalline form and intermolecular interactions . The molecular structures of newly synthesized compounds are often confirmed by comparing their spectroscopic data with theoretical predictions or known compounds .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions, including electrophilic substitution, which has been studied in detail. For example, bromination and deuteriation reactions have been performed on imidazo[2,1-b]thiazoles with different substituents at position 6, providing insights into the reactivity of the core structure . These reactions are important for further functionalization of the imidazo[2,1-b]thiazole ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, mesoionic derivatives of imidazo[2,1-b]thiazoles were found to be stable in acidic solutions and human serum, suggesting potential for use as prodrugs . The interaction of imidazo[2,1-b]thiazole derivatives with proteins, such as bovine serum albumin (BSA), has also been studied, indicating that these compounds can bind to serum proteins, which may affect their distribution and activity in biological systems .

Scientific Research Applications

Synthesis and Prodrug Potential

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives have been explored for their potential as novel prodrugs. A study found that certain derivatives, upon undergoing alkaline hydrolysis or treatment with amine or thiol reagents, can produce methimazole, a compound used in thyroid disease treatment (Coburn, Taylor, & Wright, 1981).

Electrophilic Substitution Studies

  • Research into electrophilic substitution at position 5 of imidazo[2,1-b]thiazoles with various 6-substituents has been conducted. This study provided insights into the reactivity of these compounds, which could be crucial for designing new molecules with specific properties (O'daly, Hopkinson, Meakins, & Raybould, 1991).

Antitumor Activity Research

  • Some studies have evaluated the antitumor potential of 6-substituted 5-hydroxymethylimidazo[2.1-b]thiazoles. The research has shown promising results in preliminary tests, suggesting these compounds could be valuable in developing new cancer treatments (Andreani, Bonazzi, & Rambaldi, 1980).

Antimycobacterial and Antimicrobial Applications

  • The antimycobacterial activities of compounds containing 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde structures have been explored, particularly in the context of tuberculosis treatment. This research could contribute to developing new drugs for combating multidrug-resistant tuberculosis strains (Cesur, Cesur, Guner, & Kasimogullari, 2002).

properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWDDAAVFNMHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317391
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

75001-31-9
Record name 6-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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